molecular formula C14H12ClNO5S B5137912 5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid

5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B5137912
M. Wt: 341.8 g/mol
InChI Key: IJOQKDLTVAQRAO-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a methoxybenzoic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and 2-methoxybenzoic acid.

    Sulfonation: The 4-chlorophenylamine undergoes sulfonation to introduce the sulfamoyl group. This step is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

    Coupling Reaction: The sulfonated intermediate is then coupled with 2-methoxybenzoic acid under appropriate reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxybenzoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The sulfamoyl group can engage in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antidiabetic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
  • 5-Aminosulfonyl-2,4-dichlorobenzoic acid
  • N-Substituted 4-sulfamoylbenzoic acid derivatives

Uniqueness

5-[(4-Chlorophenyl)sulfamoyl]-2-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-13-7-6-11(8-12(13)14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOQKDLTVAQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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